Ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate
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Overview
Description
Indole derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities. They are prevalent in natural products and drugs and play a crucial role in cell biology .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups such as hydroxy and carboxylate ester would likely make the compound polar and potentially soluble in polar solvents. The compound’s melting point would depend on the strength of the intermolecular forces present .Scientific Research Applications
Potential Scientific Research Applications
1. Pharmacological Studies
Compounds with complex chemical structures like "Ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate" may be investigated for their pharmacological properties. Researchers might explore their interactions with biological targets, such as receptors or enzymes, to understand their potential therapeutic effects.
2. Drug Development
Chemical compounds like the one mentioned may serve as lead compounds in drug discovery and development processes. Scientists may conduct structure-activity relationship (SAR) studies to optimize the compound's potency, selectivity, and pharmacokinetic properties for specific therapeutic purposes.
3. Biological Assays
Researchers may use "this compound" in various biological assays to elucidate its biological effects. These assays could include cell-based assays, biochemical assays, and in vivo studies to evaluate the compound's mechanism of action and potential therapeutic applications.
4. Target Identification
The compound might be employed in target identification studies to elucidate the molecular pathways and biological processes affected by its interaction with cellular components. This could involve techniques such as affinity chromatography, proteomics, and gene expression profiling to identify potential drug targets and pathways for further investigation.
5. Disease Models
Scientists may utilize "this compound" in disease models to assess its efficacy and safety in preclinical research. Animal models or cellular models of disease could be employed to evaluate the compound's therapeutic potential and mechanism of action in relevant pathological conditions.
References:
Unfortunately, there are no specific papers available on this compound in the Consensus database at the moment. However, these general concepts are commonly discussed in pharmacological and biomedical research literature.
Future Directions
properties
IUPAC Name |
ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-4-30-24(29)23-17(3)26(18-7-5-16(2)6-8-18)22-10-9-20(13-21(22)23)31-15-19(28)14-25-11-12-27/h5-10,13,19,25,27-28H,4,11-12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWISVDRIBSOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCCO)O)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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